molecular formula C19H21NO2S B13923392 3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one

3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one

Cat. No.: B13923392
M. Wt: 327.4 g/mol
InChI Key: ALNQUHUQUWHJNN-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with ethoxy-benzyl, methyl, and phenyl groups, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxybenzaldehyde, 2-phenylthiosemicarbazide, and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Alkylated or arylated thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, reducing bacterial growth, or modulate inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one
  • 3-(4-Chloro-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one
  • 3-(4-Fluoro-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one

Uniqueness

3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-5-methyl-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21NO2S/c1-3-22-17-11-9-15(10-12-17)13-20-18(21)14(2)23-19(20)16-7-5-4-6-8-16/h4-12,14,19H,3,13H2,1-2H3

InChI Key

ALNQUHUQUWHJNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(SC(C2=O)C)C3=CC=CC=C3

Origin of Product

United States

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